molecular formula C8H9BrClNOS B1424979 N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide CAS No. 1183046-17-4

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide

Cat. No.: B1424979
CAS No.: 1183046-17-4
M. Wt: 282.59 g/mol
InChI Key: YRIFBTFJOFKIJM-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide is a chemical compound of significant interest in organic and medicinal chemistry research. This bromothiophene and chloroacetamide derivative serves as a versatile synthetic intermediate . The molecular structure, featuring a brominated thiophene ring and an N-methyl chloroacetamide group, makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds . While specific applications for this exact molecule are research-dependent, its high purity ensures reliable and reproducible results in experimental settings. This product is intended for research purposes as a building block in chemical synthesis. It is strictly for laboratory use and is not certified for human consumption or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNOS/c1-11(8(12)3-10)4-7-2-6(9)5-13-7/h2,5H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFBTFJOFKIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Bromothiophene-2-carbaldehyde or 4-bromothiophene-2-methylamine derivatives are common precursors for introducing the 4-bromothiophen-2-ylmethyl moiety.
  • Chloroacetyl chloride or related chloro-substituted acyl chlorides serve as electrophilic partners for amide bond formation.
  • N-methylamine or its derivatives provide the methylated amine component.

Typical Synthetic Route

  • Synthesis of 4-bromothiophen-2-ylmethylamine :
    Reduction or amination of 4-bromothiophene-2-carbaldehyde to obtain the corresponding amine.

  • Amide Formation via Acylation :
    The 4-bromothiophen-2-ylmethylamine is reacted with 2-chloroacetyl chloride under controlled conditions (usually in an inert solvent such as dichloromethane or toluene) with a base (e.g., triethylamine) to neutralize HCl formed during the reaction. This yields the target this compound.

  • Purification :
    The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Reaction Conditions and Optimization

  • Solvents : Non-polar aprotic solvents like toluene or dichloromethane are preferred for acylation steps to ensure good solubility and reactivity.
  • Temperature : Typically, reactions are carried out at 0°C to room temperature to control the rate and minimize side reactions.
  • Base : Triethylamine or similar organic bases are used to scavenge HCl and drive the reaction to completion.
  • Stoichiometry : Equimolar amounts of amine and acyl chloride are generally used, with slight excess of base.

Alternative Synthetic Approaches

  • Suzuki Cross-Coupling Followed by Acylation :
    A method involving Suzuki coupling of 4-bromo-substituted thiophene derivatives with boronic acids to install the thiophene moiety, followed by acylation with chloroacetyl chloride to form the amide. This method allows for structural diversification and has been reported to give moderate to good yields without hydrolysis of sensitive bonds.

  • Direct Amidation Using Activated Esters :
    Using activated esters of 2-chloroacetic acid (e.g., NHS esters) to react with 4-bromothiophen-2-ylmethylamine under mild conditions, avoiding the use of corrosive acyl chlorides.

Research Findings and Data

Yield and Purity

  • Typical yields for the amide formation step range from 70% to 90% , depending on reaction conditions and purification methods.
  • Purity is confirmed by spectroscopic methods (NMR, IR) and chromatographic analysis (HPLC).

Structural Confirmation

  • NMR Spectroscopy : Characteristic signals for the thiophene ring protons, methyl group on nitrogen, and methylene bridge confirm the structure.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight 282.59 g/mol.
  • Elemental Analysis : Consistent with the molecular formula C8H9BrClNOS.

Computational and Theoretical Studies

Density Functional Theory (DFT) calculations on related thiophene amides reveal:

  • Stability of the amide bond in the presence of halogen substituents.
  • Frontier molecular orbital analysis indicating moderate reactivity, suitable for further functionalization if needed.
  • Molecular electrostatic potential maps showing electron density distribution consistent with the expected chemical behavior of the compound.

Comparative Data Table: Key Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Amination of 4-bromothiophene-2-carbaldehyde Reducing agent (e.g., NaBH4) or amination 80-85 High selectivity for amine formation
Acylation with 2-chloroacetyl chloride Base (triethylamine), DCM, 0°C to RT 75-90 Controlled addition to minimize side reactions
Suzuki Coupling (alternative) Pd catalyst, boronic acid, base, toluene 40-50 Moderate yields, useful for analog synthesis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related acetamide derivatives (Table 1), focusing on substituent effects, molecular weights, and physicochemical properties.

Table 1: Structural Comparison of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide and Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-bromothiophene, chloroacetamide C₉H₁₀BrClNOS 297.61 Bromine enhances lipophilicity; thiophene may improve π-π interactions.
N-(4-Bromophenyl)acetamide () 4-bromophenyl, acetamide C₈H₈BrNO 214.06 Simpler structure; lacks thiophene and chloro groups.
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () Imidazole, sulfanyl, bromophenyl, chlorophenyl C₂₁H₁₈BrClN₃OS 480.81 Sulfanyl linkage and imidazole enhance hydrogen-bonding potential.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Nitro, sulfonyl, chlorophenyl C₉H₉ClN₂O₅S 292.70 Nitro and sulfonyl groups increase electron-withdrawing effects.
N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide () Biphenyl, trifluoromethoxy, chloroacetamide C₁₇H₁₅ClF₃NO₂ 373.76 Trifluoromethoxy group improves metabolic stability.
2-chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide () Fluorobenzyl, ethyl, chloroacetamide C₁₄H₁₇ClFN₂O₂ 317.75 Fluorine enhances bioavailability; ethyl group increases steric bulk.

Key Observations

Electronic Effects
  • This contrasts with the electron-donating methyl group in N-(4-chlorophenyl)-N-methylacetamide derivatives (e.g., ) .
  • The nitro and sulfonyl groups in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () create stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to the target compound .
Steric and Conformational Differences
  • The imidazole and sulfanyl groups in 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () introduce bulkier substituents, likely reducing conformational flexibility relative to the target compound’s thiophene-methyl group .
  • The trifluoromethoxy group in N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide () adds steric hindrance and hydrophobicity, which could influence binding interactions in biological systems .
Crystallographic and Bond Length Variations
  • N-(4-Bromophenyl)acetamide () exhibits bond length deviations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in other derivatives), highlighting how substituents like bromothiophene might influence molecular geometry .

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, research findings, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C8H9BrClNOSC_8H_9BrClNOS and a molecular mass of approximately 282.59 g/mol. The presence of a bromothiophene moiety and a chloroacetamide group contributes to its reactivity and biological profile .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate biochemical pathways by binding to these targets, potentially leading to therapeutic effects against various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism underlying this activity may involve the disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. Sulforhodamine B (SRB) assays have shown that certain derivatives of this compound exhibit significant cytotoxicity, suggesting its potential as a lead compound in cancer therapy .

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various derivatives of this compound using the turbidimetric method. Compounds derived from this structure demonstrated significant inhibition against bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
  • Anticancer Screening : In another investigation, derivatives were screened for anticancer activity using MCF7 cell lines. The results indicated that specific modifications to the original structure enhanced cytotoxic effects, highlighting the importance of structural optimization in drug design .

Research Findings Summary Table

Activity Target Method Used Findings
AntimicrobialBacterial and fungal strainsTurbidimetric methodSignificant inhibition observed; MIC values reported
AnticancerMCF7 breast cancer cellsSulforhodamine B assayCytotoxicity demonstrated; structural modifications enhanced activity

Q & A

Q. What are the recommended safety protocols for handling N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide in laboratory settings?

  • Methodological Answer : Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Experiments generating toxic byproducts should be conducted in fume hoods or gloveboxes to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what intermediates are critical?

  • Methodological Answer : A multi-step synthesis approach is typical. For example, bromothiophene derivatives can be functionalized via nucleophilic substitution or coupling reactions. Key intermediates include 4-bromo-2-thiophenemethanol and chloroacetylated precursors. Reaction optimization (e.g., temperature, catalyst selection) is crucial for yield improvement, as seen in analogous acetamide syntheses requiring 11 steps with 2–5% yields .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch ~1650 cm⁻¹). Purity assessment via HPLC (≥95%) is recommended, as standardized in related acetamide analyses .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : Its bromothiophene and chloroacetamide moieties make it a candidate for drug discovery, particularly in targeting enzymes or receptors. Analogous compounds have been used as intermediates for kinase inhibitors or antimicrobial agents, requiring iterative SAR (Structure-Activity Relationship) studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural predictions for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, in N-(4-chloro-2-nitrophenyl)acetamide derivatives, crystallography revealed deviations in nitro group planarity (torsion angles: -16.7° to 160.9°), resolving computational mismatches . Such data guide corrections to computational models (e.g., DFT) for improved accuracy.

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer : Design of Experiments (DoE) and kinetic studies identify optimal conditions (e.g., solvent polarity, catalyst loading). For instance, refluxing in acetic anhydride improved yields in related acetamide syntheses by stabilizing reactive intermediates. Continuous flow reactors may enhance scalability while minimizing side reactions .

Q. How can computational methods (e.g., quantum mechanics) predict reactivity or degradation pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) simulate reaction pathways, identifying transition states and energy barriers. Institutions like ICReDD integrate these with experimental data to predict hydrolysis or oxidation products. For example, methylsulfonyl acetamides show specific degradation trends under acidic conditions, validated via LC-MS .

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, conflicting IC₅₀ values may arise from solvent effects (DMSO tolerance in cell lines) or protein binding variations. Statistical tools (e.g., ANOVA) and standardized protocols (e.g., CLIA guidelines) mitigate variability .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : Preparative HPLC with C18 columns (ACN/water gradients) achieves high purity. Membrane-based separations (e.g., nanofiltration) are effective for thermally sensitive derivatives. For chiral impurities, chiral stationary phases (CSPs) or crystallization-induced diastereomer resolution are recommended .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s stability in solid-state formulations?

  • Methodological Answer :
    X-ray crystallography and DSC (Differential Scanning Calorimetry) reveal packing motifs. In N-(4-chloro-2-nitrophenyl)acetamide, centrosymmetric C–H···O interactions stabilize the lattice, reducing hygroscopicity. Such data inform excipient selection (e.g., co-crystals) for pharmaceutical formulations .

Tables for Key Data

Q. Table 1: Spectroscopic Benchmarks for Characterization

TechniqueKey Peaks/DataReference
¹H NMRδ 3.2–3.5 ppm (N–CH₃), δ 4.5 ppm (CH₂Cl)
¹³C NMRδ 170 ppm (C=O), δ 45 ppm (N–CH₃)
HR-MSm/z 322.98 [M+H]⁺ (calculated)

Q. Table 2: Crystallographic Parameters from Analogous Compounds

CompoundSpace GroupKey InteractionsReference
N-(4-Chloro-2-nitrophenyl)acetamideP2₁/cC–H···O (2.89 Å)
2-Chloro-N-(4-fluorophenyl)acetamideP-1N–H···O (2.12 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide

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